

An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Piperidinyl benzoate hydrochloride

Cat. No.: B1315461

[Get Quote](#)

CAS Number: 67098-29-7

This technical guide provides a comprehensive overview of **4-Piperidinyl benzoate hydrochloride**, a molecule belonging to the 4-phenylpiperidine class of compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide draws upon established knowledge of the synthesis, properties, and biological activities of structurally related 4-phenylpiperidines to offer a well-rounded and informative resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Piperidinyl benzoate hydrochloride is a chemical compound with the molecular formula C12H16CINO2 and a molar mass of 241.71 g/mol .[\[1\]](#)[\[2\]](#) While specific experimental data such as melting point and solubility are not readily available, its properties can be inferred from its structure and the known characteristics of similar compounds.

Table 1: Physicochemical Properties of **4-Piperidinyl Benzoate Hydrochloride** and Related Compounds

Property	Value for 4-Piperidinyl benzoate hydrochloride	Value for Related Compounds (e.g., 1-Methyl-4-piperidinyl benzoate HCl)
CAS Number	67098-29-7 [1] [2]	16597-30-1
Molecular Formula	C12H16ClNO2 [1] [2]	C13H18ClNO2
Molecular Weight	241.71 g/mol [1] [2]	255.74 g/mol [3]
Appearance	Inferred to be a white to off-white solid	White Powder [1]
Solubility	Inferred to be soluble in water and polar organic solvents	Soluble in water, DMSO, etc. [1]

Synthesis and Characterization

A detailed experimental protocol for the synthesis of **4-Piperidinyl benzoate hydrochloride** is not explicitly described in the available literature. However, a plausible synthetic route can be designed based on well-established methods for the preparation of similar piperidine-based esters. The most common approach involves the esterification of a protected 4-hydroxypiperidine followed by deprotection and salt formation.

Proposed Experimental Protocol for Synthesis

This proposed protocol is a general guideline and may require optimization.

Step 1: N-protection of 4-hydroxypiperidine

- To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
- Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), at room temperature.
- Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

- Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Esterification with Benzoyl Chloride

- Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., pyridine or triethylamine).
- Cool the mixture in an ice bath and slowly add benzoyl chloride.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain N-Boc-4-piperidinyl benzoate.

Step 3: Deprotection and Hydrochloride Salt Formation

- Dissolve the N-Boc-4-piperidinyl benzoate in a suitable solvent (e.g., methanol or diethyl ether).
- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
- Stir the mixture until a precipitate forms.
- Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield **4-Piperidinyl benzoate hydrochloride**.

Analytical Characterization

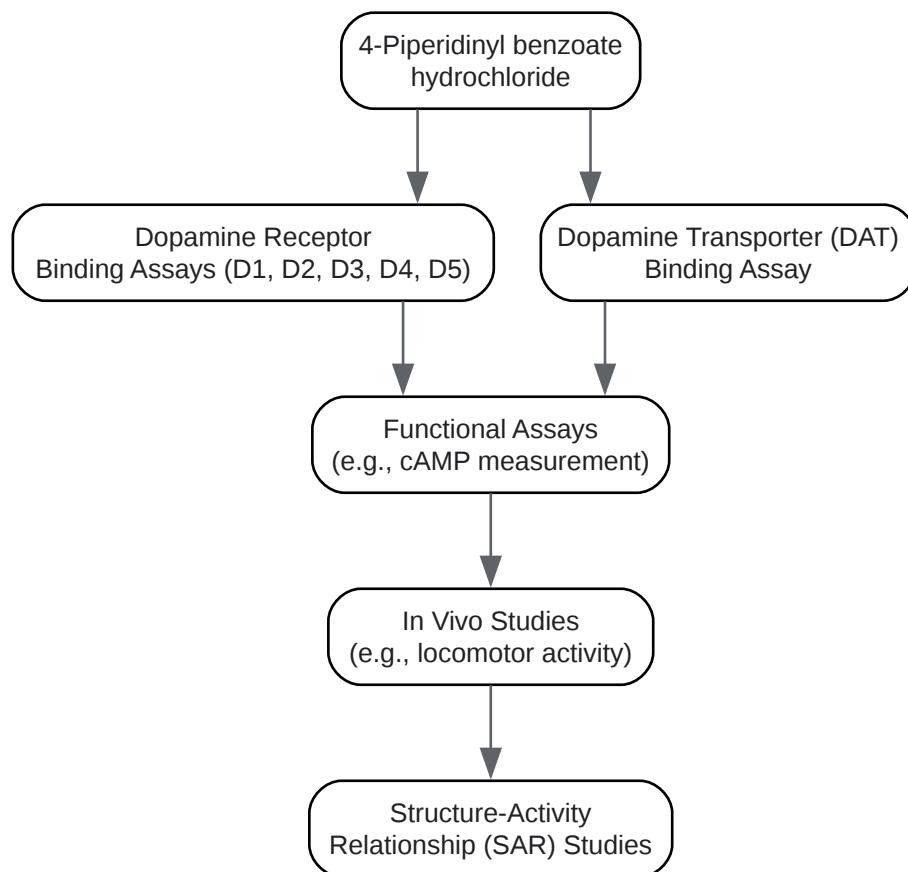
The structure and purity of the synthesized **4-Piperidinyl benzoate hydrochloride** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would confirm the presence of the piperidine and benzoate moieties and their connectivity.

- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ester carbonyl group, N-H bond (of the hydrochloride salt), and aromatic C-H bonds.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

Specific biological data for **4-Piperidinyl benzoate hydrochloride** is scarce. However, the 4-phenylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.^[4] Based on the activities of related compounds, **4-Piperidinyl benzoate hydrochloride** is likely to interact with dopamine and/or opioid receptors.

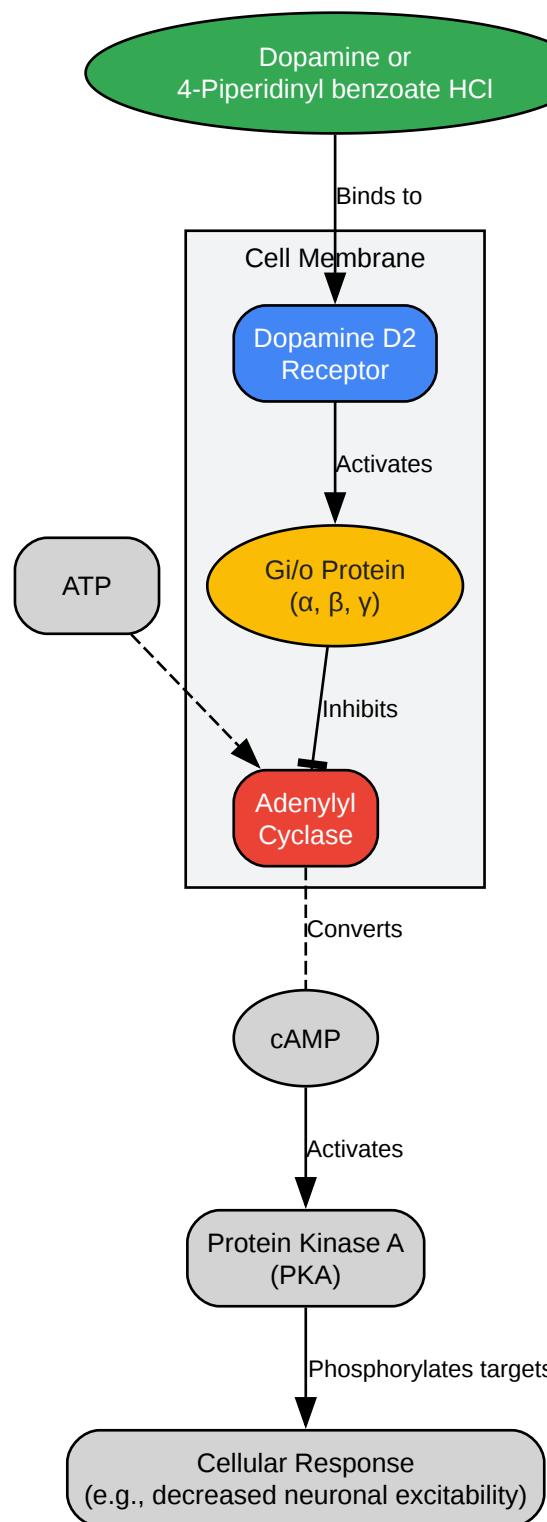

Potential Interaction with Dopamine Receptors

Many 4-phenylpiperidine derivatives are known to be potent ligands for dopamine receptors, particularly the D2 subtype.^{[5][6]} These compounds can act as dopamine reuptake inhibitors, increasing the concentration of dopamine in the synaptic cleft.

Table 2: In Vitro Activity of Representative 4-Phenylpiperidines at Dopamine Transporters/Receptors

Compound	Target	Assay	Activity (IC ₅₀ or Ki)	Reference
N-methyl-4-phenylpyridinium ion (MPP ⁺)	Dopamine Transporter	[³ H]-DA uptake inhibition	IC ₅₀ = 1 μ M, Ki = 0.4 μ M	[7]
Pridopidine	D2 Receptor	Competitive Binding	Low Affinity	[5][6]
Various Phenylpiperazine s	D3 Receptor	Competitive Binding	Ki = 0.2 - 2.0 nM	[8]

Logical Workflow for Dopamine Receptor Interaction Screening



[Click to download full resolution via product page](#)

Caption: A logical workflow for screening the activity of **4-Piperidinyl benzoate hydrochloride** at dopamine receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. [9] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Potential Interaction with Opioid Receptors

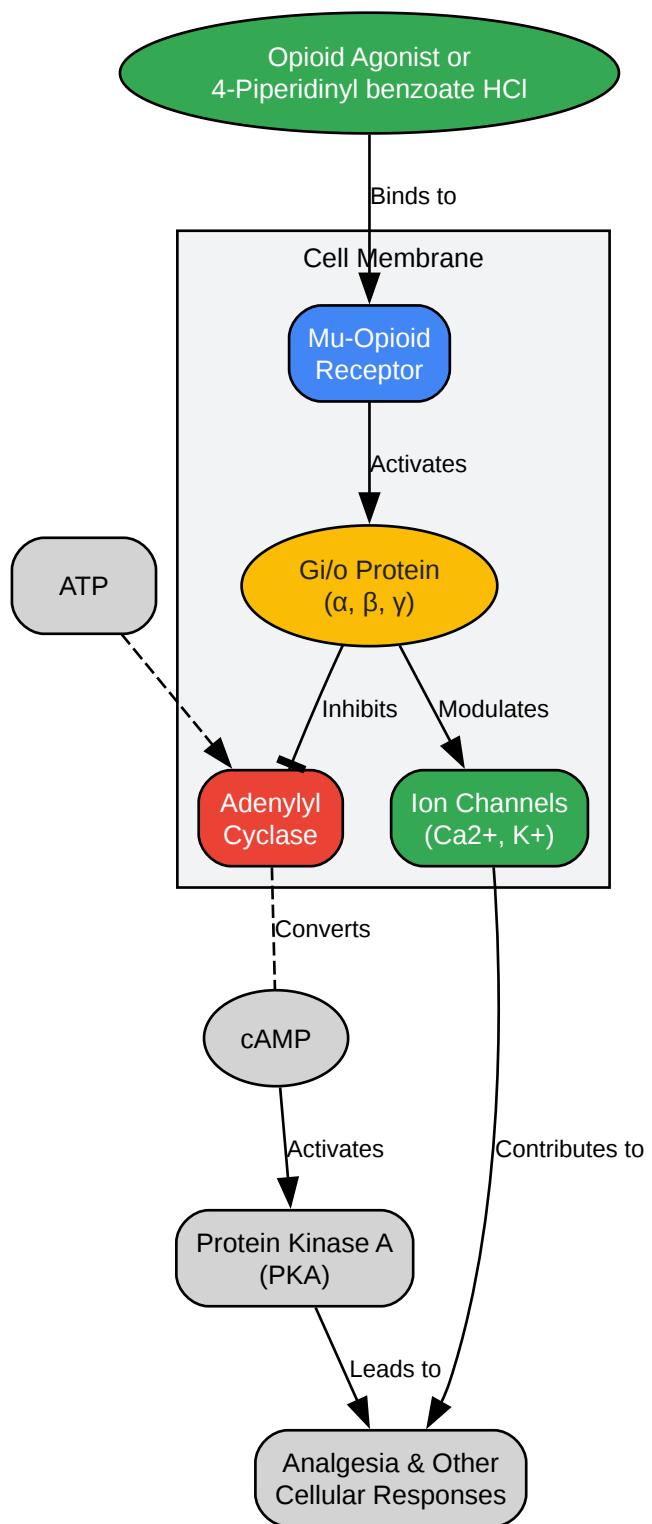

The 4-phenylpiperidine structure is a core component of many potent opioid analgesics, such as fentanyl and meperidine.[\[2\]](#)[\[4\]](#) These compounds primarily act as agonists at the mu-opioid receptor.

Table 3: In Vitro Activity of Representative Phenylpiperidines at Opioid Receptors

Compound	Target	Ki (nM)	Reference
Fentanyl	Mu-opioid receptor	1-100	[11]
Meperidine	Mu-opioid receptor	>100	[11]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine	Mu-opioid receptor	8.47	[12]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine	Delta-opioid receptor	34.3	[12]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine	Kappa-opioid receptor	36.8	[12]

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is also a Gi/o-coupled GPCR.[\[5\]](#)[\[13\]](#) Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in an analgesic effect.[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the Mu-Opioid receptor.

Conclusion

4-Piperidinyl benzoate hydrochloride is a member of the pharmacologically significant 4-phenylpiperidine class of compounds. While specific experimental data for this molecule is limited, its structural features strongly suggest potential activity as a modulator of dopamine and/or opioid receptors. The provided synthesis outline and proposed signaling pathways offer a solid foundation for future research into the precise pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Piperidinylbenzoatehydrochloride (CAS No. 67098-29-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. xenotech.com [xenotech.com]
- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. μ -Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315461#4-piperidinyl-benzoate-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com